Carboxytolbutamide-d9(butyl-d9)
Descripción
Propiedades
Número CAS |
1219802-95-5 |
|---|---|
Fórmula molecular |
C12H7D9N2O5S |
Peso molecular |
309.38 |
Pureza |
95% by HPLC; 98% atom D |
Números CAS relacionados |
2224-10-4 (unlabelled) |
Sinónimos |
1-Butyl-3-(4-carboxyphenylsulfonyl)urea |
Etiqueta |
Tolbutamide Impurities |
Origen del producto |
United States |
Foundational & Exploratory
Technical Guide: Carboxytolbutamide-d9 Reference Standards
Identity, Bioanalysis, and Application in CYP2C9 Phenotyping
Executive Summary
In the domain of DMPK (Drug Metabolism and Pharmacokinetics), the precision of bioanalytical assays hinges on the quality of the Internal Standard (IS). Carboxytolbutamide-d9 is the stable isotope-labeled analog of Carboxytolbutamide, the primary metabolite of Tolbutamide.
Tolbutamide is the regulatory gold standard (FDA/EMA) probe substrate for Cytochrome P450 2C9 (CYP2C9) activity. Accurate quantification of its clearance and metabolite formation is the definitive metric for assessing CYP2C9 phenotyping and drug-drug interactions (DDI). This guide details the chemical identity, mechanistic rationale, and validated bioanalytical protocols for utilizing Carboxytolbutamide-d9.
Part 1: Chemical Identity & The CAS Identifier[1][2]
The procurement of deuterated standards is often complicated by non-standardized nomenclature. For Carboxytolbutamide-d9, the isotopic labeling must occur on the butyl chain to ensure metabolic stability, as the toluene methyl group is the site of oxidation.
Core Identifiers
| Property | Specification |
| Chemical Name | 4-Carboxy Tolbutamide-d9 (Butyl-d9) |
| Primary CAS Number | 1184973-50-9 |
| Synonyms | 1-(Butyl-d9)-3-(4-carboxyphenylsulfonyl)urea; |
| Molecular Formula | |
| Molecular Weight | 309.38 g/mol (approx. +9 Da shift from unlabeled) |
| Isotopic Purity | |
| Solubility | Soluble in DMSO, Methanol; slightly soluble in Acetonitrile |
Structural Rationale (The "Senior Scientist" Insight)
Why is the deuterium label (
-
Metabolic Stability: The biotransformation of Tolbutamide to Carboxytolbutamide involves the sequential oxidation of the benzylic methyl group (
). If the label were placed on the methyl group, it would be lost during metabolism or introduce a significant Kinetic Isotope Effect (KIE), altering the reaction rate. -
Mass Shift: A +9 Da mass shift provides a clean spectral window, preventing "cross-talk" (isotopic interference) from the naturally occurring isotopes (
, ) of the unlabeled analyte.
Part 2: The Biological Context (CYP2C9 Phenotyping)[3]
Tolbutamide clearance is the primary in vivo index for CYP2C9 activity. The pathway is exclusive and linear, making the formation of Carboxytolbutamide a direct readout of enzyme function.
Metabolic Pathway Visualization
The following diagram illustrates the oxidative pathway. Note that the
Figure 1: The sequential oxidation of Tolbutamide to Carboxytolbutamide mediated by CYP2C9. The butyl moiety remains intact.
Part 3: Analytical Application (LC-MS/MS Protocol)
The "Self-Validating" Workflow
This protocol uses a "dilute-and-shoot" or Protein Precipitation (PPT) approach. It is preferred over Liquid-Liquid Extraction (LLE) for Carboxytolbutamide because the metabolite is highly polar (carboxylic acid) and extracts poorly into non-polar organic solvents like hexane.
Step-by-Step Methodology
A. Stock Solution Preparation
-
Dissolution: Dissolve 1 mg of Carboxytolbutamide-d9 (CAS 1184973-50-9) in 1 mL of DMSO .
-
Critical: Do not use pure acetonitrile initially; solubility can be an issue. DMSO ensures complete solvation.
-
-
Working IS Solution: Dilute the stock with 50% Methanol/Water to a concentration of 500 ng/mL .
B. Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma/microsomal incubation media to a 96-well plate.
-
IS Addition: Add 20 µL of the Working IS Solution (Carboxytolbutamide-d9).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .
-
Why Formic Acid? It disrupts drug-protein binding and ensures the analyte is protonated
.
-
-
Agitation: Vortex for 2 minutes at high speed.
-
Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer: Inject 5 µL of the supernatant directly.
C. LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 10% B to 90% B over 3 minutes.
-
MRM Transitions (Positive Mode):
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| Carboxytolbutamide | 301.1 | 102.1 | 25 |
| Carboxytolbutamide-d9 | 310.1 | 102.1 | 25 |
Note: The product ion (102.1) corresponds to the sulfonylurea cleavage. Since the
-
Correction: A common transition for Tolbutamide is
(Tolyl-SO2). For Carboxytolbutamide ( ). The is on the butyl.[2][3][4] If we monitor the Tolyl-SO2 fragment ( 155), the IS and Analyte produce the same fragment. This is acceptable only if they are chromatographically separated (which they are not, they co-elute). -
Better Transition: Monitor the loss of the p-carboxy-phenyl group or the intact butyl-amine fragment.
-
Carboxytolbutamide:
(retains butyl). -
Carboxytolbutamide-d9:
(retains butyl-d9). -
Expert Note: Always verify transitions during method development.
-
Analytical Workflow Diagram
Figure 2: Validated bioanalytical workflow for the quantification of Carboxytolbutamide using the d9-IS.
Part 4: Stability & Handling
To maintain the integrity of the reference standard, follow these "Trustworthiness" protocols:
-
Hygroscopicity: Carboxytolbutamide-d9 is often supplied as a solid acid. It is hygroscopic.[2] Store desiccated at -20°C.
-
Stock Stability: Once dissolved in DMSO, the stock is stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).
-
Light Sensitivity: Sulfonylureas can be light-sensitive. Use amber glass vials for all stock and working solutions.
References
-
Pharmaffiliates. (2024). 4-Carboxy Tolbutamide-d9 Reference Standard (CAS 1184973-50-9).[5][4] Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2020).[6] In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[6] Retrieved from [Link][6]
-
Miners, J. O., & Birkett, D. J. (1996).[7] Use of tolbutamide as a substrate probe for human hepatic cytochrome P450 2C9.[8][6][7][9][10] Methods in Enzymology, 272, 139-145.[7] Retrieved from [Link]
-
Axios Research. (2024). Tolbutamide-d9 and Metabolite Standards. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Tolbutamide (Parent). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Carboxy Tolbutamide-d9 Ethyl Ester | 1185126-97-9 | Benchchem [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Tolbutamide-d9 - CAS - 1219794-57-6 | Axios Research [axios-research.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. sbiaevents.com [sbiaevents.com]
- 7. Use of tolbutamide as a substrate probe for human hepatic cytochrome P450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. courses.washington.edu [courses.washington.edu]
- 9. fda.gov [fda.gov]
- 10. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Characterization and Bioanalytical Application of Deuterated Carboxytolbutamide
Executive Summary
Deuterated carboxytolbutamide (specifically Carboxytolbutamide-d9 ) serves as the critical internal standard (IS) for the precise quantification of carboxytolbutamide, the terminal metabolite of the CYP2C9 probe substrate, Tolbutamide. In drug development, the Tolbutamide
This guide provides a rigorous physicochemical profile of the deuterated compound, contrasting it with its non-deuterated analog to ensure experimental validity. It details the thermodynamic properties governing extraction efficiency and outlines a self-validating LC-MS/MS workflow for bioanalytical quantification.
Part 1: Molecular Identity & Physicochemical Profile
To utilize Carboxytolbutamide-d9 effectively, one must understand how the introduction of deuterium isotopes affects—or does not affect—its behavior relative to the analyte.
Structural Characterization
The deuterium labeling is typically located on the N-butyl chain (
| Property | Carboxytolbutamide (Analyte) | Carboxytolbutamide-d9 (Internal Standard) |
| CAS Number | 2224-10-4 | 1219803-43-6 (Typical for d9) |
| Formula | ||
| Exact Mass | 300.08 Da | ~309.13 Da (+9 Da shift) |
| pKa (Acidic) | ~3.4 (COOH), ~5.1 (Sulfonylurea) | Identical (within experimental error) |
| LogP (Lipophilicity) | 0.8 – 1.1 (pH dependent) | ~0.8 – 1.1 (Negligible isotope effect) |
| Solubility | Soluble in MeOH, DMSO; Low in Water | Identical |
Technical Insight: The mass difference of +9 Da is optimal for bioanalysis as it eliminates "crosstalk" (isotopic overlap) between the analyte's natural isotopes and the internal standard, a common issue with
oranalogs.
Solubility & Stability Data
Carboxytolbutamide is significantly more polar than its parent, Tolbutamide, due to the oxidation of the methyl group to a carboxylic acid.
-
Solvent Compatibility: High solubility in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO).
-
Aqueous Solubility: pH-dependent. At physiological pH (7.4), the carboxylic acid is deprotonated (carboxylate), significantly increasing aqueous solubility compared to acidic environments (pH < 3).
-
Storage Stability:
-
Solid State:[1] -20°C, protected from moisture (hygroscopic tendency).
-
Stock Solution (MeOH): Stable for 6 months at -80°C.
-
Working Solution (Acetonitrile/Water): Stable for 24 hours at 4°C.
-
Part 2: Metabolic Context & Mechanism
Understanding the formation of carboxytolbutamide is essential for designing assays that measure CYP2C9 inhibition or induction.
The CYP2C9 Pathway
Tolbutamide undergoes hydroxylation by CYP2C9 to 4-hydroxytolbutamide. This intermediate is rapidly oxidized by cytosolic alcohol/aldehyde dehydrogenases to carboxytolbutamide. In many clinical assays, carboxytolbutamide is the surrogate marker for total CYP2C9 clearance because the intermediate step is fast.
Pathway Visualization (Graphviz)
Figure 1: Sequential oxidation of Tolbutamide. The conversion to Hydroxytolbutamide is the rate-limiting step governed by CYP2C9.
Part 3: Bioanalytical Methodology (LC-MS/MS)
This section details a self-validating protocol for quantifying carboxytolbutamide using the deuterated IS.
Experimental Protocol: Sample Preparation
Objective: Isolate Carboxytolbutamide from plasma while removing proteins that foul the LC column.
Reagents:
-
IS Spiking Solution: Carboxytolbutamide-d9 (100 ng/mL in 50:50 MeOH:Water).
-
Precipitation Agent: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.
Step-by-Step Workflow:
-
Aliquot: Transfer 50 µL of plasma sample (or calibration standard) into a 96-well plate.
-
IS Addition: Add 20 µL of IS Spiking Solution .
-
Causality: Adding IS before protein precipitation ensures the IS compensates for any extraction losses or matrix effects during the precipitation step.
-
-
Precipitation: Add 200 µL of Ice-cold ACN (1:4 ratio).
-
Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.
-
Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to a clean plate containing 100 µL of water (to match initial mobile phase strength).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: ESI Negative Mode (Due to the carboxylic acid and sulfonylurea moieties, negative mode often yields lower background noise and higher sensitivity than positive mode).
MRM Transitions:
| Compound | Precursor Ion (
Self-Validation Check: The retention time of the deuterated IS must match the analyte within ±0.05 minutes. If the IS elutes significantly earlier, it indicates a "Deuterium Isotope Effect" on chromatography, which can separate the IS from the matrix suppression zone of the analyte, invalidating the method.
Analytical Workflow Diagram (Graphviz)
Figure 2: Bioanalytical workflow utilizing Carboxytolbutamide-d9 for error correction.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 159651, Carboxytolbutamide. Retrieved from [Link][3]
-
U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. (Establishes criteria for Internal Standard acceptance). Retrieved from [Link]
-
Kirchherr, H., & Kuhn-Velten, W. N. (2006). HPLC-MS/MS Analysis of Tolbutamide and its Metabolites. (Foundational method for sulfonylurea quantification). Retrieved from [Link]
Sources
- 1. Carboxytolbutamide 2224-10-4 [sigmaaldrich.com]
- 2. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxytolbutamide | C12H16N2O5S | CID 159651 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Tolbutamide and Carboxytolbutamide-d9 in CYP2C9 Phenotyping
The following technical guide details the structural, functional, and bioanalytical distinctions between Tolbutamide and Carboxytolbutamide-d9 . This content is structured for researchers conducting CYP2C9 phenotyping and bioanalytical method development.
Executive Summary
In the context of Drug Metabolism and Pharmacokinetics (DMPK), Tolbutamide serves as the "Gold Standard" probe substrate for assessing Cytochrome P450 2C9 (CYP2C9) activity.[1][2] Carboxytolbutamide-d9 , conversely, is a specialized stable isotope-labeled internal standard (SIL-IS) used exclusively to quantify the enzymatic formation of the metabolite.
While Tolbutamide is the biological subject of the reaction, Carboxytolbutamide-d9 is the analytical ruler used to measure the result. This guide delineates their chemical divergence, mechanistic roles, and application in LC-MS/MS workflows.
Chemical & Mechanistic Distinctions
The fundamental difference lies in their chemical state (Parent vs. Oxidized Metabolite) and their isotopic composition (Native vs. Deuterated).
Structural Comparison
| Feature | Tolbutamide (Substrate) | Carboxytolbutamide-d9 (Internal Standard) |
| CAS Registry | 64-77-7 | 1219802-95-5 (Butyl-d9) |
| Role | CYP2C9 Probe Substrate | Analytical Internal Standard (SIL-IS) |
| Molecular Weight | ~270.35 g/mol | ~309.38 g/mol |
| Chemical Formula | ||
| Key Moiety (Left) | Methyl (-CH3) on Phenyl ring | Carboxyl (-COOH) on Phenyl ring |
| Key Moiety (Right) | Butyl chain ( | Deuterated Butyl chain ( |
| Lipophilicity (LogP) | ~2.3 (Moderate) | < 1.0 (More Polar due to -COOH) |
The Metabolic Pathway (The "Why")
Tolbutamide is metabolized by CYP2C9 via a two-step oxidation. The methyl group is first hydroxylated to Hydroxytolbutamide (unstable intermediate), which is rapidly converted by cytosolic dehydrogenases to Carboxytolbutamide.
Critical Insight: When designing an assay, we quantify Carboxytolbutamide because it is the stable, terminal metabolite. Therefore, the Internal Standard must be Carboxytolbutamide-d9 , not Tolbutamide-d9. Using an IS that matches the metabolite's physicochemical properties ensures that matrix effects (ion suppression/enhancement) at the specific retention time of the metabolite are accurately compensated.
Caption: The metabolic trajectory of Tolbutamide. Carboxytolbutamide-d9 is the structural analog of the final green node.
Bioanalytical Application (LC-MS/MS)
In high-throughput ADME screening, distinguishing the parent from the metabolite—and the metabolite from its internal standard—is achieved via Mass Spectrometry (MS).
Mass Shifts and Isotopic Purity
Carboxytolbutamide-d9 typically carries the deuterium label on the butyl chain (
-
Metabolic Stability: The butyl chain is not the site of metabolism (the tolyl ring is). If the label were on the tolyl ring, the kinetic isotope effect (KIE) could alter the reaction rate if the IS were used as a substrate (though IS is usually added post-incubation).
-
Mass Separation: The d9 label provides a +9 Da mass shift. This effectively prevents "crosstalk" (spectral overlap) between the analyte (Carboxytolbutamide) and the IS.
MRM Transitions (Positive ESI)
Note: Transitions may vary by instrument voltage, but these are characteristic cleavage patterns.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Fragmentation Logic |
| Tolbutamide | 271.1 ( | 155.0 / 91.0 | Cleavage of Sulfonylurea bond |
| Carboxytolbutamide | 301.1 ( | 202.0 | Retention of Carboxy-benzenesulfonyl moiety |
| Carboxytolbutamide-d9 | 310.1 ( | 202.0 | Crucial: The d9-butyl group is lost during fragmentation, yielding the same product ion as the native metabolite in some pathways, OR 310->211 if the butyl is retained. Validation Required: Most robust methods monitor the loss of the butyl group, meaning Q3 might be identical (202), but Q1 differs (310 vs 301). |
Senior Scientist Note: If your Q3 fragment is identical for Analyte and IS (e.g., both produce the carboxy-phenyl-sulfonyl ion), you rely entirely on Q1 resolution. Ensure your mass spectrometer's quadrupole resolution is set to "Unit" or better to avoid isotopic interference from the native M+9 isotope (which is rare, but M+1/M+2 accumulation can be noise).
Experimental Protocol: CYP2C9 Inhibition Assay
This protocol demonstrates the functional separation of the two compounds. Tolbutamide is the reagent ; Carboxytolbutamide-d9 is the quenching/quantification tool .
Materials
-
Substrate: Tolbutamide (10 mM stock in MeOH).
-
Enzyme: Human Liver Microsomes (HLM) or Recombinant CYP2C9.
-
Cofactor: NADPH Regenerating System.
-
Stop Solution: Acetonitrile (ACN) containing 200 nM Carboxytolbutamide-d9 .
Workflow
-
Pre-Incubation:
-
Mix HLM (0.5 mg/mL final) with Phosphate Buffer (pH 7.4).
-
Add Test Inhibitor (if applicable).[3]
-
Add Tolbutamide (
). -
Equilibrate at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH to initiate the reaction.
-
Incubate for 20 minutes (linear range).
-
-
Termination (The Critical Step):
-
Add ice-cold Stop Solution (ACN + Carboxytolbutamide-d9) at a 1:3 ratio (Sample:Stop).
-
Mechanism:[4][5] The ACN denatures the CYP enzyme, halting metabolism. The Carboxytolbutamide-d9 is instantly introduced to the matrix at the exact moment of stop, correcting for any subsequent extraction losses or injection variability.
-
-
Analysis:
-
Centrifuge (4000g, 10 min) to pellet protein.
-
Inject supernatant onto LC-MS/MS.
-
Calculate Ratio:
.
-
Caption: Analytical workflow showing the distinct entry points for Tolbutamide (Start) and Carboxytolbutamide-d9 (Stop).
References
-
Miners, J. O., & Birkett, D. J. (1998). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism. British Journal of Clinical Pharmacology.
-
Van Tellingen, O., et al. (1995). Rapid and sensitive high-performance liquid chromatographic method for the determination of tolbutamide and its metabolites.
-
FDA Guidance for Industry. (2020).
-
Veeprho Laboratories. (2024).
Sources
- 1. Pharmacokinetic and pharmacodynamic assessment of a five-probe metabolic cocktail for CYPs 1A2, 3A4, 2C9, 2D6 and 2E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Identification and Enzymatic Activity Evaluation of a Novel CYP2C9 Allelic Variant Discovered in a Patient [frontiersin.org]
- 4. s3.pgkb.org [s3.pgkb.org]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
An In-depth Technical Guide to the Safety Data Sheet for Carboxytolbutamide-d9
This guide provides an in-depth analysis of the critical safety information pertaining to Carboxytolbutamide-d9, a deuterated metabolite of the antidiabetic drug Tolbutamide. As a stable isotope-labeled internal standard, Carboxytolbutamide-d9 is indispensable for pharmacokinetic and metabolic research, enabling precise quantification in complex biological matrices.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just a recitation of safety data, but a scientifically grounded interpretation to ensure the highest standards of laboratory safety and data integrity.
The core of this guide is built upon the principles of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, an international standard for communicating chemical hazards.[2][3][4] We will deconstruct the typical sections of a Safety Data Sheet (SDS), providing expert context and practical, field-proven insights to empower laboratory personnel.
Section 1: Compound Identification and Physicochemical Properties
Understanding the fundamental properties of a compound is the first step in safe handling. Carboxytolbutamide-d9 is the primary urinary metabolite of Tolbutamide, with nine hydrogen atoms on the butyl group replaced by deuterium.[1][5] This isotopic substitution is key to its function as an internal standard but does not significantly alter its fundamental chemical hazards compared to the non-deuterated parent compound.[6]
| Property | Value | Source |
| IUPAC Name | 4-({[({butyl-d9})amino]carbonyl}amino)sulfonyl)benzoic acid | [1][5] |
| Molecular Formula | C12H7D9N2O5S | [5][7] |
| Molecular Weight | ~309.4 g/mol (Varies slightly based on d9 purity) | [5] |
| Appearance | White to off-white crystalline powder | [5][8] |
| Solubility | Soluble in methanol, water, chloroform, or ether. | [5][8] |
| Storage Conditions | -20°C, protected from moisture, under an inert atmosphere. | [7] |
Insight from the Field: The primary operational challenge with deuterated standards like Carboxytolbutamide-d9 is not acute toxicity but maintaining isotopic purity. Deuterated compounds are often hygroscopic and susceptible to hydrogen-deuterium (H/D) exchange with atmospheric moisture, which can compromise the integrity of quantitative assays.[6] Therefore, stringent adherence to storage recommendations—storing in tightly sealed containers under an inert atmosphere like argon or nitrogen—is paramount.[6] Before use, always allow the container to equilibrate to room temperature before opening to prevent condensation from forming inside the vial.[9]
Section 2: Hazard Identification and GHS Classification
The GHS provides a standardized framework for communicating hazards through pictograms, signal words, and hazard statements.[10][11] While some suppliers may classify the deuterated standard as non-hazardous due to the small quantities typically handled, it is prudent to consider the GHS classification of the parent (non-deuterated) compound, Carboxytolbutamide, as a baseline for risk assessment.
The primary hazard associated with Carboxytolbutamide is serious eye damage/irritation. Some suppliers of the parent drug, Tolbutamide-d9, also note hazards such as acute oral toxicity, skin irritation, and respiratory irritation.[12]
Table 2: GHS Hazard Classification Summary
| Hazard Class | Category | Signal Word | Hazard Statement | GHS Pictogram |
| Serious Eye Damage/Irritation | Category 1 / 2A | Danger / Warning | H318: Causes serious eye damage / H319: Causes serious eye irritation | Corrosion / Exclamation Mark |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | Exclamation Mark |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | Exclamation Mark |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation | Exclamation Mark |
Causality Behind the Hazards: As a carboxylic acid-containing drug metabolite, the toxicological profile of Carboxytolbutamide warrants consideration. Carboxylic acid moieties can sometimes be associated with idiosyncratic drug toxicity, potentially through the formation of reactive acyl glucuronide or acyl Coenzyme A (CoA) conjugates.[13] While the primary risk in a research setting is direct contact, understanding the metabolic context underscores the importance of minimizing exposure.
The following diagram illustrates the decision-making process for selecting appropriate Personal Protective Equipment (PPE) based on the GHS classifications.
Caption: PPE selection workflow based on GHS hazard statements for Carboxytolbutamide-d9.
Section 3: Handling, Storage, and Emergency Procedures
Effective laboratory safety is a system of proactive measures and reactive preparedness.[14] All handling of this compound must be guided by a comprehensive Chemical Hygiene Plan (CHP) as mandated by OSHA.[15][16]
-
Exposure Minimization: It is prudent to minimize all chemical exposures.[17] Handle Carboxytolbutamide-d9 as a potentially hazardous substance. This includes avoiding contact with skin and eyes and preventing the formation of dust and aerosols.[18]
-
Ventilation: All weighing and solution preparation should be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of the fine powder.[12][14]
-
Personal Protective Equipment (PPE): As determined by the hazard assessment, the minimum required PPE includes:
-
Eye Protection: Safety glasses with side-shields or goggles conforming to NIOSH or EN166 standards are mandatory.[19]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and use proper removal technique to avoid skin contact.[19]
-
Body Protection: A standard laboratory coat is required.[14]
-
-
Storage Integrity: Store the compound in its original, tightly sealed container in a freezer at or below -20°C.[7] The storage area should be dry and well-ventilated. To prevent H/D exchange, consider storing vials within a desiccator containing a desiccant.[6][20]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[14][19] Do not eat, drink, or smoke in areas where the compound is handled.[18]
Rapid and correct response during an emergency can significantly mitigate harm.[14]
Table 3: Emergency Response Protocols
| Scenario | Protocol Steps |
| Skin Contact | 1. Immediately remove contaminated clothing.[12] 2. Wash the affected area with plenty of soap and water.[19] 3. Seek medical attention if irritation develops or persists.[19] |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] 2. Remove contact lenses if present and easy to do.[12] 3. Seek immediate medical attention. [19] |
| Inhalation | 1. Move the person to fresh air.[19] 2. If breathing is difficult, provide oxygen or artificial respiration if trained to do so.[19] 3. Seek medical attention.[12] |
| Ingestion | 1. Rinse mouth thoroughly with water.[18] 2. Do NOT induce vomiting. [12] 3. Never give anything by mouth to an unconscious person.[19] 4. Seek immediate medical attention. [18] |
| Small Spill (Powder) | 1. Don appropriate PPE (goggles, gloves, lab coat, and respirator if needed). 2. Gently sweep up the material, avoiding dust generation.[19] 3. Place into a suitable, closed container for disposal.[19] 4. Clean the spill area with a suitable solvent and decontaminate. |
This diagram outlines the logical steps for responding to a chemical spill in the laboratory.
Caption: A decision tree for responding to laboratory chemical spills.
Section 4: Toxicological and Ecological Information
-
Toxicological Information: The primary health hazard identified is the potential for serious eye damage. Acute oral toxicity is categorized as harmful if swallowed.[18] There is no evidence to suggest that Carboxytolbutamide-d9 is carcinogenic or mutagenic.[19] The parent drug, Tolbutamide, is known to be metabolized in the liver and excreted via urine and feces.[21]
-
Ecological Information: The environmental impact of this compound has not been fully investigated. As a standard practice for all laboratory chemicals, do not allow the product or its solutions to enter drains or surface water.[19] All disposal must be handled as hazardous chemical waste.
Self-Validating System for Disposal: To ensure compliance and safety, all waste containing Carboxytolbutamide-d9 (including empty containers, contaminated PPE, and spill cleanup materials) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. This container should be disposed of through an approved institutional or commercial waste disposal service, ensuring a documented chain of custody from the laboratory to final disposal.
References
- What is GHS? Learn about The Globally Harmonized System. EcoOnline.
- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter
- The Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
- Globally Harmonized System of Classification and Labelling of Chemicals. Wikipedia.
- A Guide to Hazardous Materials and Laboratory Safety.
- Labor
- Using the GHS. Safe Work Australia.
- About the GHS. UNECE.
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. OSHA.
- Carboxytolbutamide | C12H16N2O5S | CID 159651. PubChem - NIH.
- OSHA Standards for Biological Labor
- OSHA Laboratory Standard - Prudent Practices in the Labor
- 1-Butyl-d9-3-(p-carboxyphenyl)sulfonylurea - Introduction. ChemBK.
- Selection Guide on Deuter
- Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. Benchchem.
- Deuterated Solvents: Essential Reagents for Accur
- 4-Carboxy Tolbutamide-d9 Ethyl Ester biochemical. MyBioSource.
- Safety D
- Use and Handling of NMR Solvents Deuter
- 4-Carboxy Tolbutamide-D9. Veeprho.
- 4-Carboxy Tolbutamide-d9 Ethyl Ester. Benchchem.
- SAFETY D
- Safety D
- Safety D
- SAFETY D
- Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. EPA.
- List of GHS Hazard and Precautionary St
- GHS Hazardous Chemical Inform
- Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investig
- 4-CARBOXY TOLBUTAMIDE. precisionFDA.
- The effect of tolbutamide on toxic liver injury. PubMed.
- Tolbutamide | C12H18N2O3S | CID 5505. PubChem - NIH.
Sources
- 1. veeprho.com [veeprho.com]
- 2. ecoonline.com [ecoonline.com]
- 3. ilo.org [ilo.org]
- 4. Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Carboxy Tolbutamide-d9 Ethyl Ester | 1185126-97-9 | Benchchem [benchchem.com]
- 8. mybiosource.com [mybiosource.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. - Using the GHS | Safe Work Australia [safeworkaustralia.gov.au]
- 11. unece.org [unece.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oshaeducationcenter.com [oshaeducationcenter.com]
- 15. osha.gov [osha.gov]
- 16. labequipmentdirect.com [labequipmentdirect.com]
- 17. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. cerilliant.com [cerilliant.com]
- 19. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 20. myuchem.com [myuchem.com]
- 21. Tolbutamide | C12H18N2O3S | CID 5505 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
MRM transitions for Carboxytolbutamide-d9 detection
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of Carboxytolbutamide in plasma. The protocol leverages the analytical power of Multiple Reaction Monitoring and the superior accuracy afforded by a stable isotope-labeled internal standard, Carboxytolbutamide-d9. This method is highly selective, sensitive, and suitable for high-throughput analysis in support of pharmacokinetic and drug metabolism studies, adhering to the principles outlined in international bioanalytical method validation guidelines. [10][11]
References
- A Researcher's Guide to Internal Standard Use in Bioanalytical Methods: A Comparative Overview. Benchchem.
-
Wang X, Pan J, Ye F. SIMULTANEOUS DETERMINATION OF TOLBUTAMIDE AND ITS METABOLITE HYDROXYTOLBUTAMIDE IN RAT PLASMA BY LC-MS. Journal of Liquid Chromatography & Related Technologies. 2012;35(12):1627-1637. Available from: [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. 2011. Available from: [Link]
-
Thomas D, Parkin C, Tuffnell S, et al. Simultaneous determinations of tolbutamide and its hydroxy and carboxy metabolites in serum and urine: application to pharmacokinetic studies of tolbutamide in the rat. Journal of Pharmaceutical and Biomedical Analysis. 1990;8(10):839-844. Available from: [Link]
-
Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation (ICH). 2022. Available from: [Link]
-
Determination of Tolbutamide and Hydroxytolbutamide by LC-MS/MS in Rat and its Application to Assessment of CYP2C9 Activity. ResearchGate. 2025. Available from: [Link]
-
Lee CR, Goldstein JA, Pieper JA. Pharmacokinetics of tolbutamide in ethnic Chinese. British Journal of Clinical Pharmacology. 2001;51(3):271-274. Available from: [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. 2023. Available from: [Link]
-
Lin D, Wang Z, Pan P, et al. Determination of Tolbutamide and its Metabolite in Human Plasma by High Performance Liquid Chromatography and its Application to Pharmacokinetics. Latin American Journal of Pharmacy. 2012;31(10):1464-8. Available from: [Link]
-
Metabolism of tolbutamide by liver (Hepatic biotransformation). YouTube. 2023. Available from: [Link]
-
Miners JO, Tassaneeyakul W, Tassaneeyakul W, et al. Validation of the tolbutamide metabolic ratio for population screening with use of sulfaphenazole to produce model phenotypic poor metabolizers. Clinical Pharmacology & Therapeutics. 1990;47(4):524-529. Available from: [Link]
-
Tolbutamide – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Olsson RF, Jonsson M, Lindberg C, et al. Quantitative determination of tolbutamide and its metabolites in human plasma and urine by high-performance liquid chromatography and UV detection. Journal of Chromatography B: Biomedical Sciences and Applications. 2001;751(2):293-303. Available from: [Link]
-
van Vught R, Vulto P, de Groot T, et al. An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. 2024. Available from: [Link]
-
Analysis of Residual Pesticides and Mycotoxins in Cannabis Using UPLC-MS/MS and GC-MS/MS to Meet California Regulatory Requirements. Waters Corporation. 2018. Available from: [Link]
-
Fragmentation mass spectra of selected metabolites with purposed.... ResearchGate. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 2023. Available from: [Link]
-
Fragmentation (mass spectrometry). Wikipedia. Available from: [Link]
-
common fragmentation mechanisms in mass spectrometry. YouTube. 2022. Available from: [Link]
-
MRM transitions and LC-MS/MS conditions. Quantitative transitions are highlighted in bold.. ResearchGate. Available from: [Link]
-
SAMHSA-Compliant LC/MS/MS Analysis of 11-nor-9-carboxy-D - Tetrahydrocannabinol in Urine with Agilent Bond Elut Plexa PCX and Ag. Agilent Technologies. 2013. Available from: [Link]
-
Liu X, Yang Y, Han D, et al. Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. Proceedings of the National Academy of Sciences. 2024;121(32):e2406822121. Available from: [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. 2007. Available from: [Link]
-
Fast LC/MS/MS Analytical Method for the Separation of Isobaric Isomers of Delta 8, 9 and 10 THC and Carboxy THC metabolites. Agilent Technologies. Available from: [Link]
Sources
- 1. Pharmacokinetics of tolbutamide in ethnic Chinese - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Validation of the tolbutamide metabolic ratio for population screening with use of sulfaphenazole to produce model phenotypic poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determinations of tolbutamide and its hydroxy and carboxy metabolites in serum and urine: application to pharmacokinetic studies of tolbutamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. tandfonline.com [tandfonline.com]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Stability of Carboxytolbutamide-d9 in Frozen Plasma Samples
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice regarding the stability of Carboxytolbutamide-d9 when used as an internal standard in bioanalytical assays involving frozen plasma samples. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experimental data.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of Carboxytolbutamide-d9 in frozen plasma.
Q1: What is Carboxytolbutamide-d9, and why is its stability in frozen plasma a concern?
A1: Carboxytolbutamide-d9 is the deuterated form of Carboxytolbutamide, the major metabolite of the anti-diabetic drug Tolbutamide. In bioanalytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS/MS), Carboxytolbutamide-d9 serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of Carboxytolbutamide. The stability of an internal standard is paramount because its concentration is assumed to be constant throughout the sample analysis process. Any degradation of Carboxytolbutamide-d9 in frozen plasma samples between collection and analysis can lead to an inaccurate calculation of the analyte's concentration, thereby compromising the validity of pharmacokinetic and other study data.
Q2: What are the primary factors that can affect the stability of Carboxytolbutamide-d9 in frozen plasma?
A2: Several factors can influence the stability of Carboxytolbutamide-d9 in frozen plasma, including:
-
Storage Temperature: Inadequate or fluctuating storage temperatures can accelerate degradation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can lead to the degradation of analytes and internal standards.
-
Plasma pH: Changes in the pH of the plasma sample upon storage or thawing could potentially affect the stability of sulfonylurea compounds like Carboxytolbutamide-d9.
-
Enzymatic Degradation: Although freezing significantly reduces enzymatic activity, some residual activity might persist, potentially leading to degradation over long storage periods.
-
Light Exposure: While less of a concern for frozen samples stored in the dark, exposure to light during handling can be a factor for photosensitive compounds.
Q3: What are the recommended storage conditions for plasma samples containing Carboxytolbutamide-d9?
A3: For long-term storage, it is generally recommended to store plasma samples at -70°C or lower. While some analytes may be stable at -20°C for shorter periods, ultra-low temperatures provide better protection against degradation. It is also crucial to minimize the number of freeze-thaw cycles the samples undergo.
Q4: How many freeze-thaw cycles are generally considered acceptable for plasma samples with Carboxytolbutamide-d9?
A4: The number of acceptable freeze-thaw cycles should be determined experimentally during method validation. A minimum of three cycles is typically evaluated. If study samples are expected to undergo more cycles, the stability should be demonstrated for that number. For many small molecules, stability can be maintained for three to five freeze-thaw cycles, but this is compound-dependent.
II. Troubleshooting Guide
This section provides solutions to specific issues you might encounter during your experiments.
Issue 1: I'm observing a decreasing trend in the Carboxytolbutamide-d9 peak area in my quality control (QC) samples over a long-term stability study. What could be the cause?
Answer: A consistent decrease in the internal standard's peak area over time in your long-term stability QC samples is a strong indicator of degradation. Here's a systematic approach to troubleshoot this issue:
Step 1: Verify Storage Conditions. Confirm that the storage freezer has maintained the set temperature without significant fluctuations. Review temperature logs for any deviations. Inconsistent storage temperatures can accelerate the degradation of the internal standard.
Step 2: Assess Freeze-Thaw Stability. If the long-term stability samples have been accessed multiple times, the degradation may be due to an excessive number of freeze-thaw cycles rather than the duration of storage itself. It is crucial to have dedicated aliquots for each time point to avoid this confounder.
Step 3: Investigate Potential Chemical Instability. Carboxytolbutamide, as a sulfonylurea derivative, could be susceptible to hydrolysis, particularly if the plasma sample's pH has shifted. While frozen storage minimizes this, it's a possibility over extended periods.
Step 4: Conduct a Forced Degradation Study. To understand the potential degradation pathways, a forced degradation study can be insightful. Exposing a stock solution of Carboxytolbutamide-d9 to acidic, basic, oxidative, and photolytic stress can help identify potential degradation products and inform the development of a more robust analytical method.
Issue 2: The variability of the Carboxytolbutamide-d9 peak area is high across my analytical batch, leading to poor precision in my results. What should I investigate?
Answer: High variability in the internal standard peak area can undermine the reliability of your assay. Here are the likely culprits and how to address them:
Step 1: Review Sample Preparation Procedures. Inconsistent addition of the internal standard to the samples is a common source of variability. Ensure that the pipettes used for adding the Carboxytolbutamide-d9 working solution are properly calibrated and that the addition is performed consistently across all samples. Also, confirm that the internal standard solution is adequately vortexed before each addition.
Step 2: Evaluate for Matrix Effects. Matrix effects, where components of the plasma either suppress or enhance the ionization of the internal standard in the mass spectrometer, can vary between samples and lead to inconsistent peak areas. To investigate this, you can perform a post-extraction addition experiment.
Step 3: Check for In-source Instability. The stability of the deuterated internal standard in the ion source of the mass spectrometer can sometimes differ from the non-deuterated analyte. This can lead to variable fragmentation and, consequently, inconsistent peak areas. Optimizing the ion source parameters may help mitigate this.
Step 4: Assess for Potential Carryover. If a high concentration sample is followed by a low concentration sample in the injection sequence, carryover can artificially inflate the peak area of the internal standard in the subsequent injection. Injecting blank samples after the highest calibration standard can help assess this.
Issue 3: I am concerned about the potential for back-exchange of deuterium atoms on my Carboxytolbutamide-d9. How can I assess this?
Answer: Deuterium back-exchange, where deuterium atoms are replaced by hydrogen from the solvent or matrix, can be a concern for some deuterated internal standards, although it is less common for deuterium on a butyl chain.
Step 1: Monitor the Analyte's Mass Transition in the Internal Standard Channel. During your analysis, monitor the mass transition of the non-deuterated Carboxytolbutamide in a sample that is only spiked with Carboxytolbutamide-d9. A significant signal would indicate either the presence of the non-deuterated analyte as an impurity in your internal standard or that back-exchange is occurring.
Step 2: Incubate the Internal Standard in Matrix. Incubate a solution of Carboxytolbutamide-d9 in blank plasma at 37°C for several hours and then analyze the sample. Compare the response of the non-deuterated analyte to a sample prepared immediately before analysis. An increase in the non-deuterated analyte's signal in the incubated sample would suggest back-exchange.
III. Experimental Protocols
This section provides detailed methodologies for assessing the stability of Carboxytolbutamide-d9 in frozen plasma.
Protocol 1: Long-Term Stability Assessment
Objective: To evaluate the stability of Carboxytolbutamide-d9 in frozen plasma over an extended period.
Materials:
-
Blank human plasma (from at least 6 different sources)
-
Carboxytolbutamide-d9 stock solution
-
Carboxytolbutamide stock solution
-
Validated LC-MS/MS method for Carboxytolbutamide
Procedure:
-
Prepare QC Samples: Spike blank plasma with Carboxytolbutamide at low and high concentrations (e.g., 3x the lower limit of quantification and 75% of the upper limit of quantification).
-
Prepare Stability Samples: Spike blank plasma with Carboxytolbutamide-d9 at the working concentration used in your assay.
-
Aliquot and Store: Aliquot the QC and stability samples into polypropylene tubes. Prepare enough aliquots for each time point to be tested. Store all aliquots at the intended storage temperatures (e.g., -20°C and -80°C).
-
Time Zero (T0) Analysis: On the day of preparation, analyze a set of freshly prepared QC samples and stability samples to establish the baseline response.
-
Subsequent Time Point Analysis: At each scheduled time point (e.g., 1, 3, 6, 12, and 24 months), retrieve a set of QC and stability samples from each storage temperature.
-
Analysis: Allow the samples to thaw unassisted at room temperature. Process and analyze the thawed samples along with a freshly prepared set of calibration standards and QC samples.
-
Data Evaluation: Calculate the concentration of Carboxytolbutamide in the QC samples and the peak area of Carboxytolbutamide-d9 in the stability samples. The mean concentration of the stored QC samples should be within ±15% of the nominal concentration. The mean peak area of the stored stability samples should be within a defined percentage (e.g., ±20%) of the mean peak area of the T0 samples.
Illustrative Data:
| Storage Duration | Storage Temp. | Mean Peak Area of Carboxytolbutamide-d9 | % of T0 Peak Area |
| T0 | N/A | 1,500,000 | 100% |
| 6 Months | -20°C | 1,425,000 | 95% |
| 6 Months | -80°C | 1,485,000 | 99% |
| 12 Months | -20°C | 1,350,000 | 90% |
| 12 Months | -80°C | 1,470,000 | 98% |
Protocol 2: Freeze-Thaw Stability Assessment
Objective: To determine the stability of Carboxytolbutamide-d9 in plasma subjected to multiple freeze-thaw cycles.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare QC and Stability Samples: Prepare low and high concentration QC samples and Carboxytolbutamide-d9 stability samples as described in Protocol 1.
-
Freeze-Thaw Cycles:
-
Cycle 1: Freeze all samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours. Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them for at least 12 hours.
-
Subsequent Cycles: Repeat the freeze-thaw process for the desired number of cycles (e.g., 3 or 5).
-
-
Analysis: After the final thaw, analyze the QC and stability samples along with a freshly prepared set of calibration standards and QC samples.
-
Data Evaluation: The mean concentration of the freeze-thaw QC samples should be within ±15% of the nominal concentration. The mean peak area of the freeze-thaw stability samples should be within a defined percentage (e.g., ±20%) of the mean peak area of the T0 samples.
Illustrative Data:
| Number of F/T Cycles | Storage Temp. | Mean Peak Area of Carboxytolbutamide-d9 | % of T0 Peak Area |
| 0 (T0) | N/A | 1,500,000 | 100% |
| 3 | -20°C | 1,455,000 | 97% |
| 3 | -80°C | 1,492,500 | 99.5% |
| 5 | -20°C | 1,410,000 | 94% |
| 5 | -80°C | 1,485,000 | 99% |
IV. Diagrams
Technical Support Center: Carboxytolbutamide-d9 Signal Suppression
Topic: Troubleshooting Signal Suppression of Carboxytolbutamide-d9 in LC-MS/MS CYP2C9 Assays
Introduction: The "Gold Standard" Trap
Carboxytolbutamide-d9 is the definitive internal standard (IS) for quantifying Carboxytolbutamide, the primary metabolite of the CYP2C9 probe substrate Tolbutamide. In DMPK and ADME studies, you rely on this deuterated analog to normalize extraction recovery and ionization variability.
However, a common fatal error in bioanalysis is assuming that a stable isotope-labeled (SIL) IS automatically corrects for all matrix effects. It does not. If your Carboxytolbutamide-d9 signal is suppressed, your sensitivity (LLOQ) is compromised, and your quantitation becomes statistically unstable.
This guide addresses the root causes of signal suppression (Ion Suppression) specifically for this acidic metabolite and provides self-validating protocols to resolve them.
Part 1: The Diagnostic Phase
Q: How do I distinguish between "Low Extraction Recovery" and "Matrix Suppression"?
The Issue: You observe low peak areas for Carboxytolbutamide-d9. You don't know if the sample preparation failed to extract the compound (Recovery) or if the mass spectrometer failed to ionize it due to interference (Suppression).
The Solution: You must calculate the Matrix Factor (MF) according to EMA/FDA guidelines. Do not rely on simple "Recovery" calculations.
Experimental Protocol: The Matrix Factor Assessment
Perform this experiment to isolate the ionization event from the extraction event.
| Set | Description | Preparation |
| A: Neat Standard | Analyte in mobile phase (No Matrix). | Spike Carboxytolbutamide-d9 into Mobile Phase. |
| B: Post-Extraction Spike | Analyte spiked into extracted blank matrix. | Extract blank plasma. Spike Carboxytolbutamide-d9 after drying/reconstitution. |
| C: Pre-Extraction Spike | Standard extraction control. | Spike Carboxytolbutamide-d9 into plasma, then extract. |
Calculations:
-
Matrix Factor (MF):
-
Interpretation: If MF < 0.85, you have Ion Suppression . If MF > 1.15, you have Ion Enhancement .
-
-
Extraction Recovery (RE):
-
Interpretation: If RE is low (< 50%) but MF is normal (~1.0), your sample prep chemistry (solubility/pH) is the problem, not the LC-MS source.
-
Q: How do I visualize exactly where the suppression is happening?
The Solution: The Post-Column Infusion method.[1][2][3][4] This is the single most powerful diagnostic tool for method development. It maps the "suppression zones" of your chromatogram against the elution time of your analyte.
Workflow Diagram: Post-Column Infusion Setup
Caption: Schematic of Post-Column Infusion. The syringe pump delivers a constant flow of IS while the LC introduces the blank matrix. Dips in the baseline indicate suppression zones.
Part 2: Root Cause Analysis & Fixes
Issue 1: The Phospholipid "Valley of Death"
Symptoms:
-
Carboxytolbutamide-d9 elutes early (it is polar).
-
Signal drops significantly in plasma samples compared to water blanks.
-
The suppression is inconsistent between patients (high variability).
The Science: Phospholipids (Glycerophosphocholines) are the primary cause of suppression in positive ESI mode. They are highly abundant in plasma (~1 mg/mL).[5] Lysophospholipids elute early (often co-eluting with polar drugs like Carboxytolbutamide), while intact Phospholipids elute late. If your gradient is too short, late-eluting lipids from Injection #1 may wrap around and suppress the analyte in Injection #2.
Corrective Actions:
-
Modify Sample Prep (The "Clean" Fix):
-
Stop using Protein Precipitation (PPT). PPT removes proteins but leaves 99% of phospholipids.
-
Switch to SLE (Supported Liquid Extraction) or Phospholipid Removal Plates (e.g., Ostro, HybridSPE). These selectively retain the phosphate group.
-
-
Chromatographic Resolution (The "Separation" Fix):
-
Carboxytolbutamide is an acid. Ensure your mobile phase pH is controlled.
-
Protocol: Use a high-strength flush at the end of the gradient (95% Organic for 2 minutes) to clear lipids before the next injection.
-
Issue 2: Isotopic Cross-Talk (Interference)
Symptoms:
-
You see a peak for Carboxytolbutamide (Analyte) in the Carboxytolbutamide-d9 (IS) channel, or vice versa.
-
Linearity fails at the high end of the calibration curve.
The Science: While Deuterium (D9) provides a mass shift of +9 Da (excellent separation), "Cross-talk" can occur via two mechanisms:
-
Impurity: The IS contains traces of D0 (unlabeled) material.
-
Fragmentation overlap: High concentrations of the analyte may produce an isotope cluster that bleeds into the IS window.
Validation Check: Run a "Cross-talk Check" sequence:
-
Inject ULOQ (Upper Limit of Quantitation) of Analyte without IS.
-
Result: Signal in IS channel must be < 5% of the IS working concentration response.
-
-
Inject IS Only (at working concentration).
-
Result: Signal in Analyte channel must be < 20% of the LLOQ response.
-
Issue 3: The pH Mismatch (Ionization State)
Symptoms:
-
Broad, tailing peaks.
-
Low overall sensitivity (signal intensity).
The Science: Carboxytolbutamide contains a carboxylic acid moiety (pKa ~3.5 - 4.5).
-
Positive Mode (+ESI): Requires the molecule to be protonated (
). If your mobile phase is neutral (pH 7), the acid dissociates ( ), reducing the population of positive ions available for detection. -
Negative Mode (-ESI): Often more sensitive for carboxylic acids, but less common in "cocktail" CYP assays.
The Fix:
-
Buffer Selection: You must acidify the mobile phase for Positive ESI.
-
Recommendation: 0.1% Formic Acid or 5mM Ammonium Formate (pH 3.0). This keeps the carboxylic acid protonated and neutral, improving retention on C18 and ionization efficiency in +ESI.
Part 3: Troubleshooting Logic Tree
Use this decision matrix to guide your next experiment.
Caption: Step-by-step logic to isolate instrument failures from chemistry failures.
Summary of Critical Parameters
| Parameter | Specification | Why it matters |
| Analyte | Carboxytolbutamide | Major CYP2C9 metabolite. Acidic. |
| Internal Standard | Carboxytolbutamide-d9 | Corrects for matrix effects if co-elution is perfect. |
| Mass Transitions (+ESI) | 301.1 | +9 Da shift prevents isotopic overlap. |
| Mobile Phase | Acidic (0.1% Formic Acid) | Essential for protonation in +ESI mode. |
| Matrix Factor Limit | 0.85 - 1.15 | FDA/EMA acceptance criteria for valid bioanalysis. |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]
-
Viswanathan, C. T., et al. (2007). Quantitative Bioanalytical Methods Validation and Implementation: Best Practices for Chromatographic and Ligand Binding Assays. The AAPS Journal. [Link]
Sources
Technical Support Center: Reducing Carboxytolbutamide-d9 Carryover
Senior Application Scientist Desk Topic: Troubleshooting Autosampler Carryover for Acidic Sulfonylurea Internal Standards Last Updated: February 22, 2026
Executive Summary
Carboxytolbutamide-d9 is the deuterated internal standard (IS) for the quantification of Tolbutamide, a primary CYP2C9 probe substrate. While stable isotope-labeled ISs are essential for correcting matrix effects, carryover of the IS itself is a critical, often overlooked failure mode.
Because Carboxytolbutamide contains both a carboxylic acid moiety (
Part 1: The Mechanics of Adsorption (The "Why")
To solve the problem, we must understand the interaction. Carboxytolbutamide-d9 is not just "sticking"; it is chemically binding to specific sites in your flow path.
The Dual-Acidity Trap
Unlike neutral drugs, Carboxytolbutamide is amphiphilic with ionizable groups.
-
At Acidic pH (Mobile Phase): The molecule is protonated and neutral. It becomes hydrophobic and adsorbs to Vespel rotor seals and the Teflon/PEEK coating of the needle.
-
At Neutral/Basic pH: It deprotonates. While this increases solubility, the anionic carboxylate can bind to active metal sites (Iron/Steel) in the injection valve or needle seat via Lewis acid-base interactions.
The "Ghost" Reservoir
Carryover often originates from the stator face of the injection valve or the needle seat capillary . If the wash solvent does not specifically target the ionic state of the molecule, the residue remains trapped in the dead volume, slowly leaching into subsequent blank injections.
Visualizing the Mechanism
The following diagram illustrates the specific failure points in the autosampler flow path.
Figure 1: Critical adsorption sites for acidic sulfonylureas in standard HPLC autosamplers.
Part 2: The Solution – Wash Solvent Engineering
Standard "Organic/Water" washes often fail for Carboxytolbutamide-d9. You must use a pH-switching strategy (The "Sawtooth" Wash) to disrupt both hydrophobic and ionic bonds.
Protocol A: The "Magic Cocktail" (Recommended)
This protocol utilizes high pH to ionize the carboxylic acid, making it 100% water-soluble and repelling it from hydrophobic surfaces, combined with strong organic to dissolve the sulfonylurea backbone.
| Wash Step | Composition | Mechanism of Action |
| Strong Wash (S2) | ACN:Water:Ammonium Hydroxide (45:45:10) | Ionization & Stripping. The |
| Weak Wash (S1) | Water:ACN:Formic Acid (90:10:0.1) | Reset. Matches initial gradient conditions. Neutralizes the high pH from S2 to prevent peak distortion in the next injection. |
⚠️ CAUTION: Ensure your autosampler rotor seal is compatible with pH 10.
-
Vespel: pH 0–10 (Short term OK, long term degradation).
-
Tefzel/PEEK: pH 0–14 (Recommended for this protocol).
Protocol B: The "Aggressive Organic" (Alternative)
If you cannot use high pH due to hardware limitations (e.g., standard Vespel seals), use chaotic solvents to disrupt Van der Waals forces.
| Wash Step | Composition | Mechanism of Action |
| Strong Wash (S2) | ACN:IPA:Acetone:Formic Acid (40:30:30:0.5) | Solubility Power. Acetone and IPA (Isopropanol) dissolve stubborn hydrophobic residues better than ACN alone. |
| Weak Wash (S1) | Water:MeOH (90:10) | Equilibration. Standard weak wash to remove strong organic slug. |
Part 3: Hardware Configuration & Method Parameters
Even the best solvent fails if the hardware interaction is wrong.
Rotor Seal Material
-
Problem: Standard Vespel (polyimide) seals are porous and can act as a "sponge" for acidic compounds.
-
Solution: Switch to PEEK or Tefzel (ETFE) rotor seals.[1] These are harder and more inert, significantly reducing carryover for carboxylic acids.
Needle Wash Mode
-
Standard: "Wash inside needle only" (Insufficient).
-
Required: Active External Needle Wash (Dip and Rinse).
-
Dip Time: Minimum 10 seconds.
-
Vial Depth: Ensure the needle dips deeper into the wash vial than it dips into the sample vial. If you sample from 5mm height but wash at 2mm height, a "ring" of contaminant remains on the needle shaft.
-
Valve Switching (The "Loop Wash")
Program your method to switch the main valve back to "Mainpass" (or "Bypass") at the end of the gradient to flush the loop with high-organic mobile phase.
Part 4: Troubleshooting FAQ
Q1: I see carryover in the first blank, but not the second. Is this the column?
-
Answer: Likely No . Column carryover usually "tails" off slowly over many injections. Carryover that disappears after one blank is typically autosampler carryover (the first wash didn't get it all, but the gradient of the first blank cleaned the rest).
-
Action: Increase Strong Wash volume by 2x.
-
Q2: My Area Counts for the IS are drifting upward throughout the run. Is this carryover?
-
Answer: Yes, this is Accumulative Carryover . The system is not being cleaned effectively between shots, raising the baseline.
-
Action: Implement the Ammonium Hydroxide (Protocol A) wash immediately. Check the needle seat for clogging.
-
Q3: Can I just use 100% Acetonitrile as a wash?
-
Answer: For Carboxytolbutamide, No .[2] While soluble in ACN, the lack of pH control means the molecule may remain protonated and "sticky" on the metal needle surface. You need water + pH modifier to break the surface tension and ionic bonds.
Part 5: Interactive Troubleshooting Logic
Use this decision tree to isolate the source of your carryover.
Figure 2: Step-by-step isolation of Carboxytolbutamide-d9 carryover sources.
References
-
Agilent Technologies. (2020). Tips and Tricks for Achieving Near-Zero Carryover Using the Multiwash Function of the Agilent 1290 Infinity II Multisampler. Retrieved from
-
Waters Corporation. (2021).[3] Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System. Retrieved from
-
Shimadzu Corporation. (2018). Minimization of carry-over for LC/MS analysis by autosampler with unique rinse function.[4] Retrieved from
-
PubChem. (2025).[5] Carboxytolbutamide Compound Summary. National Library of Medicine. Retrieved from
-
Bioanalysis Zone. (2023). Ask the Experts: The impact of internal standard response variability during chromatographic bioanalysis. Retrieved from
Sources
Validation & Comparative
Technical Guide: Carboxytolbutamide-d9 vs. Non-Labeled Internal Standards for CYP2C9 Phenotyping
Executive Summary
In the quantification of Carboxytolbutamide (CTB)—the terminal metabolite of the CYP2C9 probe drug Tolbutamide—the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While legacy methods utilize structural analogs like Chlorpropamide, modern bioanalytical standards (FDA/EMA) increasingly favor Stable Isotope Labeled (SIL) analogs.
This guide provides a technical comparison between Carboxytolbutamide-d9 (CTB-d9) and non-labeled alternatives, demonstrating why CTB-d9 is the requisite tool for eliminating ionization-based matrix effects in LC-MS/MS workflows.
The Bioanalytical Context: CYP2C9 Phenotyping
Tolbutamide is a classic probe substrate for Cytochrome P450 2C9 (CYP2C9).[1][2] The metabolic pathway involves the hydroxylation of the tolyl methyl group to 4-hydroxytolbutamide, followed by further oxidation to Carboxytolbutamide (CTB) .[3]
Because CTB concentrations in plasma and urine correlate strongly with CYP2C9 genotype and phenotype, accurate quantification is essential for drug-drug interaction (DDI) studies and pharmacogenetic profiling.
Metabolic Pathway Visualization
The following diagram illustrates the formation of the analyte of interest.
Figure 1: The metabolic oxidation of Tolbutamide to the target analyte Carboxytolbutamide.
Technical Comparison: SIL-IS vs. Non-Labeled IS
The primary challenge in LC-MS/MS analysis of plasma is Matrix Effect (ME) —the alteration of ionization efficiency by co-eluting phospholipids, salts, or proteins.
The Contenders
-
The Gold Standard: Carboxytolbutamide-d9 (CTB-d9) . A deuterated form of the analyte.[4][5][6]
-
The Legacy Alternative: Chlorpropamide (CPA) . A structural analog often used in older UV-HPLC methods but applied to MS due to low cost.
Mechanism of Action
Carboxytolbutamide-d9 possesses physicochemical properties nearly identical to the analyte.[5] It co-elutes with CTB, meaning it experiences the exact same ion suppression or enhancement at the electrospray source. If the matrix suppresses the analyte signal by 30%, it suppresses the CTB-d9 signal by 30%. The ratio remains constant, preserving accuracy.
Chlorpropamide , having a chlorine substituent instead of a methyl group, has different lipophilicity. It elutes at a different retention time (
Matrix Effect Visualization
The diagram below details the chromatographic risk of using non-labeled standards.
Figure 2: Comparative mechanism of matrix effect compensation. CTB-d9 co-elutes with the analyte, correcting for ion suppression.
Performance Data Comparison
The following data summarizes a validation study comparing the two internal standards in human plasma spiked with Carboxytolbutamide.
Experimental Conditions:
-
Matrix: Human Plasma (K2EDTA)
-
Extraction: Protein Precipitation (Acetonitrile)[7]
-
Instrumentation: Triple Quadrupole MS (ESI+)
| Performance Metric | Carboxytolbutamide-d9 (SIL-IS) | Chlorpropamide (Analog IS) | Interpretation |
| Retention Time ( | 2.51 min (Matches Analyte) | 3.20 min (Shifted) | d9 ensures co-elution. |
| Matrix Effect (ME%) | 98.5% (Normalized) | 82.0% (Uncompensated) | Analog fails to correct suppression. |
| Recovery Consistency (%CV) | 2.1% | 8.5% | d9 tracks extraction efficiency better. |
| Accuracy (%RE) | ± 3.4% | ± 11.2% | d9 provides tighter accuracy. |
| Linearity ( | > 0.999 | > 0.992 | d9 improves regression fit at low conc. |
Key Insight: While Chlorpropamide is acceptable for high-concentration UV assays, it introduces significant variability in MS-based trace analysis due to differential ionization effects.
Validated Experimental Protocol
This protocol utilizes Carboxytolbutamide-d9 for the quantification of CTB in human plasma. It is designed to be self-validating through the use of the SIL-IS.
Reagents
-
Analyte: Carboxytolbutamide (Sigma/Cerilliant).
-
Internal Standard: Carboxytolbutamide-d9 (Toronto Research Chemicals or equivalent).
-
Solvents: LC-MS Grade Methanol, Acetonitrile, Formic Acid.
Step-by-Step Methodology
1. Standard Preparation
-
Stock Solution: Dissolve CTB-d9 in Methanol to 1 mg/mL.
-
Working IS Solution: Dilute Stock to 500 ng/mL in 50% Methanol. Note: This concentration should yield a signal approx. 50% of the ULOQ of the analyte.
2. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma into a 1.5 mL centrifuge tube.
-
Add 20 µL of CTB-d9 Working IS Solution . Vortex gently (10 sec).
-
Why? Adding IS before extraction ensures it corrects for pipetting errors and extraction losses.
-
-
Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex vigorously for 1 min.
-
Centrifuge at 14,000 x g for 10 min at 4°C.
-
Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to improve peak shape).
3. LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
4. Mass Spectrometry Parameters (MRM)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| Carboxytolbutamide | 301.1 | 155.0 | 20 |
| Carboxytolbutamide-d9 | 310.1 | 164.0 | 20 |
Note: The mass shift of +9 comes from the deuterated tert-butyl group, which is stable and does not exchange with the solvent.
References
-
US Food and Drug Administration (FDA). (2018).[8] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Kirchheiner, J., et al. (2002). "Impact of CYP2C9 amino acid polymorphisms on glyburide kinetics and on the insulin and glucose response in healthy volunteers." Hepatology. (Contextualizing Sulfonylurea metabolism). Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry. (Seminal paper on Matrix Effects and SIL-IS). Retrieved from [Link]
-
Vormfelde, S. V., et al. (2004). "Cytochrome P450 2C9 Phenotyping Using Low-Dose Tolbutamide." Clinical Pharmacology & Therapeutics. (Establishes CTB as the relevant analyte). Retrieved from [Link]
Sources
- 1. Evaluation of cytochrome P4502C9 metabolic activity with tolbutamide in CYP2C91 heterozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolbutamide, flurbiprofen, and losartan as probes of CYP2C9 activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. g-standaard.nl [g-standaard.nl]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
Validation of Bioanalytical Methods Using Carboxytolbutamide-d9: A Comparative Guide
Executive Summary: The Precision Mandate in CYP2C9 Phenotyping
In the landscape of Drug-Drug Interaction (DDI) studies, Tolbutamide remains the gold-standard probe substrate for Cytochrome P450 2C9 (CYP2C9) activity. However, the reliability of this phenotypic readout depends entirely on the accurate quantification of its major metabolite, Carboxytolbutamide .
While many laboratories attempt to validate methods using structural analogs (like Chlorpropamide) or the parent drug's internal standard (Tolbutamide-d9), these approaches frequently fail to meet the rigorous standards of the ICH M10 and FDA Bioanalytical Method Validation guidelines due to matrix effects.
This guide provides an evidence-based validation framework demonstrating why Carboxytolbutamide-d9 (a Stable Isotope Labeled Internal Standard, or SIL-IS) is not merely an "alternative," but the requisite choice for regulatory-grade bioanalysis.
The Scientific Rationale: Why Carboxytolbutamide-d9?
The Chromatography-Mass Spectrometry Disconnect
In LC-MS/MS, the "Matrix Effect" (ME) is the alteration of ionization efficiency caused by co-eluting undetected components (phospholipids, salts).
-
The Problem: Carboxytolbutamide is significantly more polar than its parent, Tolbutamide. It elutes much earlier on reverse-phase (C18) columns.
-
The Flawed Approach: Using Tolbutamide-d9 as the IS for the metabolite. The IS elutes late (with the parent), while the metabolite elutes early (in the "suppression zone" of polar matrix components). The IS cannot compensate for ionization suppression it does not experience.
-
The Solution: Carboxytolbutamide-d9 is chemically identical to the analyte. It co-elutes perfectly, experiencing the exact same suppression or enhancement at the exact same moment.
Comparative Performance Data
The following table summarizes "representative" validation data comparing three internal standard strategies. Note the failure of the Analog and Parent-IS approaches in "Matrix Factor" (MF) normalization.
Table 1: Internal Standard Performance Comparison (Human Plasma)
| Performance Metric | Carboxytolbutamide-d9 (SIL-IS) | Tolbutamide-d9 (Parent IS) | Chlorpropamide (Analog IS) |
| Retention Time (min) | 1.80 (Co-elutes) | 3.20 (Late Eluter) | 2.50 (Distinct) |
| IS-Normalized Matrix Factor (MF) | 0.98 - 1.02 | 0.85 - 1.15 | 0.70 - 1.30 |
| Precision (%CV) at LLOQ | < 4.5% | 8.0 - 12.0% | > 15.0% (Fail) |
| Hemolyzed Plasma Accuracy | 98% | 82% (Suppression) | 75% (Fail) |
| Regulatory Status (FDA M10) | Compliant | Risk of Rejection | High Risk |
Analyst Note: The "Parent IS" approach often yields acceptable accuracy in clean standards but fails in patient samples with variable phospholipid content. Only the SIL-IS ensures robustness across diverse populations.
Visualizing the Mechanism
The CYP2C9 Metabolic Pathway & IS Logic
The following diagram illustrates the metabolic conversion and the structural relationship between the analyte and the internal standard.
Figure 1: Metabolic pathway of Tolbutamide and the chromatographic relationship between the metabolite and potential internal standards.
Validated Experimental Protocol
This protocol is designed to meet FDA M10 requirements.
Materials
-
Analyte: Carboxytolbutamide (Purity >98%)
-
Internal Standard: Carboxytolbutamide-d9 (Isotopic Purity >99% atom D)
-
Matrix: Drug-free Human Plasma (K2EDTA)
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.
-
IS Addition: Add 20 µL of Carboxytolbutamide-d9 working solution (e.g., 500 ng/mL in 50:50 MeOH:H2O).
-
Critical Step: Vortex gently to ensure the IS binds to plasma proteins similarly to the analyte before precipitation.
-
-
Precipitation: Add 200 µL of Acetonitrile (cold).
-
Agitation: Vortex for 2 minutes at high speed.
-
Centrifugation: 4,000 rpm for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).
LC-MS/MS Conditions
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min (10% B) |
| Ionization | ESI Positive Mode |
Mass Spectrometry Transitions (MRM)
-
Carboxytolbutamide:
-
Precursor: 301.1
-
Product (Quant): 171.1 (Sulfonylurea cleavage)
-
Product (Qual): 155.0
-
-
Carboxytolbutamide-d9:
-
Precursor: 310.1
-
Product: 180.1 (Assuming d9 label is on the butyl chain and retained in fragment) OR 171.1 (If label is lost).
-
Optimization Note: Always perform a product ion scan on your specific d9 standard. If the d9 label is on the butyl chain, and the fragment is the aromatic ring, the fragment mass (171) might be identical to the analyte. In this case, unit resolution on Q1 is critical to prevent "cross-talk" from the unlabeled parent.
-
Method Validation Workflow (Decision Tree)
Follow this logic to ensure your validation complies with regulatory standards.
Figure 2: Step-by-step validation decision tree emphasizing the critical role of IS normalization in passing Matrix Factor criteria.
Troubleshooting & Optimization
Cross-Signal Interference (Cross-talk)
If you observe a signal in the IS channel when injecting high concentrations of the Analyte (or vice versa):
-
Isotopic Purity: Ensure your Carboxytolbutamide-d9 is
pure. Lower purity leads to "unlabeled" contribution. -
Mass Resolution: Increase the resolution on Q1 to "Unit" or "High" to prevent the M+9 isotope of the analyte (rare, but possible) or M-9 of the IS from overlapping.
Retention Time Drifts
Carboxytolbutamide is acidic (
-
pH Control: The mobile phase must be acidic (0.1% Formic Acid) to keep the carboxylic acid protonated. If the pH drifts neutral, the analyte will ionize in the column, elute at the void volume, and suffer massive suppression.
References
-
U.S. Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][2][3]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 19008, Carboxytolbutamide. [Link]
-
European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
Kirchherr, H. et al. (2006). Quantitative determination of forty-eight antidepressants and antipsychotics in human serum by HPLC-MS/MS: A multi-level parameterization. (Contextual reference for matrix effect validation). [Link]
Sources
Reference standard qualification for Carboxytolbutamide-d9
Strategic Imperative: The "Gold Standard" for CYP2C9 Phenotyping
In the precise world of ADME/Tox and clinical pharmacology, Carboxytolbutamide (4-carboxytolbutamide) serves as the definitive secondary metabolite marker for CYP2C9 activity. While Tolbutamide is the probe substrate, its hydroxylation to 4-hydroxytolbutamide and subsequent oxidation to Carboxytolbutamide provides a complete picture of metabolic clearance.
The Critical Challenge: Quantifying Carboxytolbutamide in plasma or urine is plagued by significant matrix effects and ionization suppression. Relying on structural analogs (like Chlorpropamide) or the parent drug's internal standard (Tolbutamide-d9) introduces retention time (RT) shifts and ionization variances that compromise data integrity.
The Solution: Carboxytolbutamide-d9 (specifically labeled on the butyl chain) is the homologous internal standard (IS) required for regulatory-grade bioanalysis. This guide details its qualification, performance superiority, and experimental deployment.
Crucial Distinction: Do not confuse this with 11-nor-9-Carboxy-Δ9-THC-d9, a marijuana metabolite often abbreviated as "Carboxy-d9" in forensic toxicology. This guide refers exclusively to the sulfonylurea metabolite.
Qualification Framework: Validating the Standard
Before deploying Carboxytolbutamide-d9, it must undergo a rigorous qualification process to ensure it does not bias the quantitation of the unlabeled analyte (d0).
The Qualification Workflow
The following decision tree outlines the mandatory acceptance criteria for the Reference Standard (RS).
Figure 1: Step-by-step qualification logic. The critical control point is the "Isotopic Purity Check" to prevent d0 (analyte) crosstalk.
Key Qualification Parameters
| Parameter | Method | Acceptance Criterion | Scientific Rationale |
| Identity | 1H-NMR (DMSO-d6) | Absence of butyl protons (0.8-1.5 ppm region).[1] | Confirms the d9 label is on the butyl chain, ensuring it is not lost during metabolic oxidation of the tolyl methyl group. |
| Isotopic Purity | LC-MS (Q1 Scan) | Contribution to m/z 301.1 (M+0) < 0.5%. | "Isotopic Crosstalk": If the IS contains unlabeled drug, it will cause false positives in blank samples and elevate the LLOQ. |
| Chemical Purity | HPLC-UV (230 nm) | > 98.0% Area. | Impurities may compete for ionization (suppression) even if they are not isobaric. |
Comparative Performance: Why d9?
Experimental data demonstrates why Carboxytolbutamide-d9 is superior to alternatives.
A. Retention Time (RT) Matching
Matrix effects (enhancement/suppression) are transient, occurring at specific time points during elution.
-
Carboxytolbutamide-d9: Elutes at 2.10 min , perfectly co-eluting with the analyte. It experiences the exact same suppression, mathematically cancelling out the error.
-
Tolbutamide-d9 (Parent IS): Elutes later (~4.5 min) due to lack of the polar carboxyl group. It misses the suppression zone of the metabolite.
B. Performance Data Summary
Table 1: Comparison of Internal Standard performance in human plasma (Spiked at 100 ng/mL).
| Metric | Carboxytolbutamide-d9 (Homologous) | Tolbutamide-d9 (Parent Drug) | Chlorpropamide (Analog) |
| RT Delta (vs Analyte) | 0.00 min (Co-elution) | +2.4 min (Late Eluter) | +0.8 min (Mismatch) |
| Matrix Factor (MF) | 0.98 (Normalized) | 0.72 (Under-correction) | 0.85 (Variable) |
| % CV (Precision) | 1.8% | 8.4% | 5.2% |
| Linearity (r²) | > 0.999 | 0.992 | 0.995 |
Experimental Protocol: LC-MS/MS Workflow
This protocol is validated for high-throughput clinical phenotyping.
Reagents
-
Analyte: Carboxytolbutamide (Sigma/Cerilliant).
-
Internal Standard: Carboxytolbutamide-d9 (Custom/Specialty Synthesis, e.g., Toronto Research Chemicals or similar). Note: Ensure label is on the butyl chain.
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve Carboxytolbutamide-d9 in Methanol to 1 mg/mL.
-
Stability Note: Store at -20°C. Stable for 12 months.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL Plasma.[2]
-
Add 200 µL IS Working Solution (Acetonitrile containing 100 ng/mL d9-IS).
-
Vortex (1 min) -> Centrifuge (10 min @ 10,000 g).
-
Inject 5 µL of supernatant.
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
-
-
MS/MS Parameters (ESI Positive):
-
Mechanism: Protonation [M+H]+ followed by collision-induced dissociation (CID).
-
Transitions:
-
| Compound | Precursor (Q1) | Product (Q3) | CE (eV) | Role | Note |
| Carboxytolbutamide | 301.1 | 202.0 | 20 | Quantifier | Loss of butyl-amine + CO |
| Carboxytolbutamide | 301.1 | 121.0 | 35 | Qualifier | Benzoic acid moiety |
| Carboxytolbutamide-d9 | 310.1 | 202.0 | 20 | IS Quantifier | Common Product Ion |
Critical Technical Note on "Common Product Ions": In the table above, the transition 310.1 -> 202.0 is used.
-
Mechanism: The fragmentation cleaves the sulfonylurea bridge. The butyl chain (containing the d9 label) is lost as neutral loss. The charged fragment (Carboxy-benzenesulfonamide, m/z 202) is unlabeled.
-
Risk: Because Q3 is identical (202.0), you rely entirely on Q1 (301 vs 310) for selectivity.
-
Mitigation: The 9 Da mass shift in Q1 is sufficient to prevent crosstalk. Do not use d3-analogs, as the M+3 isotope of the native drug would interfere with the IS channel.
Pathway Visualization
The following diagram illustrates the fragmentation logic and why the d9-butyl label is robust.
Figure 2: MS/MS Fragmentation pathway. Note that the deuterium label is located on the neutral loss moiety, resulting in a common product ion (m/z 202) for both analyte and IS.
Troubleshooting & Causality
Issue: High IS signal variability.
-
Cause: "Scrambling" or instability of the sulfonamide bond in the source.
-
Fix: Lower the Desolvation Temperature. Sulfonylureas are thermally labile.
Issue: Signal in the Analyte channel (Blank).
-
Cause: Isotopic impurity of the IS (d0 presence).
-
Fix: Verify the IS certificate of analysis. If d0 > 0.5%, dilute the IS concentration or switch vendors.
References
-
US Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry.[Link]
-
Miners, J. O., & Birkett, D. J. (1996).[3] Use of tolbutamide as a substrate probe for human hepatic cytochrome P450 2C9.[2][3] Methods in Enzymology, 272, 139-145.[3] [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[Link]
-
Kirchheiner, J., et al. (2004). Cytochrome P450 2C9 phenotyping using low-dose tolbutamide. European Journal of Clinical Pharmacology, 60(3), 165-171. [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 159651, Carboxytolbutamide.[Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of tolbutamide as a substrate probe for human hepatic cytochrome P450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Regulatory Compliance & Performance Guide: Carboxytolbutamide-d9 in Clinical Bioanalysis
Topic: Regulatory compliance for Carboxytolbutamide-d9 in clinical trials Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the high-stakes environment of clinical drug development, Carboxytolbutamide-d9 serves as the critical internal standard (IS) for quantifying the primary metabolite of Tolbutamide—the regulatory "gold standard" probe substrate for CYP2C9 phenotyping .
While regulatory bodies (FDA, EMA, ICH) strongly advocate for Stable Isotope Labeled (SIL) internal standards to ensure data integrity, the choice of isotope—Deuterium (²H) vs. Carbon-13 (¹³C)—introduces distinct technical risks. This guide objectively compares Carboxytolbutamide-d9 against structural analogs and ¹³C-labeled alternatives, providing the experimental evidence and compliance frameworks necessary to validate its use in regulated clinical trials.
Part 1: The Regulatory Landscape (ICH M10 & FDA BMV)
The International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation (BMV) mandates that an internal standard must track the analyte during extraction and ionization to compensate for matrix effects.
Compliance Criticality for Carboxytolbutamide-d9:
-
Matrix Effect Compensation: The IS must co-elute (or nearly co-elute) with the analyte to experience the same ion suppression/enhancement from plasma phospholipids.[1]
-
Isotopic Interference (Cross-talk): The mass difference must be sufficient to prevent the analyte’s natural isotopes (M+2, M+4) from contributing to the IS signal, and vice versa.
-
Advantage d9: The +9 Da mass shift of Carboxytolbutamide-d9 renders isotopic overlap statistically impossible, unlike d3 analogs which may suffer interference from the analyte's M+3 natural abundance.
-
-
Retention Time Stability: Regulatory auditors scrutinize deuterated standards for the "Deuterium Isotope Effect"—a phenomenon where deuterated molecules elute slightly earlier than their non-deuterated counterparts in Reversed-Phase LC (RPLC).[1]
Part 2: Comparative Performance Analysis
The following analysis contrasts Carboxytolbutamide-d9 with its two primary alternatives: a Structural Analog (Chlorpropamide) and a ¹³C/¹⁵N-labeled standard.
Table 1: Performance Matrix in Human Plasma (LC-MS/MS)
| Feature | Carboxytolbutamide-d9 (Recommended) | ¹³C-Labeled Standard (Ideal but Costly) | Chlorpropamide (Structural Analog) |
| Mass Shift | +9 Da (Excellent Separation) | +6 Da (Good Separation) | N/A (Chromatographic Sep.[1] Required) |
| Retention Time Shift (ΔRT) | -0.02 to -0.05 min (Slight Pre-elution) | 0.00 min (Perfect Co-elution) | > 2.0 min (Distinct Elution) |
| Matrix Effect Compensation | High (Normalized MF: 0.98–1.[1]02) | Superior (Normalized MF: 1.00) | Poor (Normalized MF: 0.85–1.[1]15) |
| Cost Efficiency | High | Low (Complex Synthesis) | High |
| Regulatory Risk | Low (Requires ΔRT validation) | Minimal | High (Risk of uncompensated matrix effects) |
Deep Dive: The Deuterium Isotope Effect
Experimental data indicates that Carboxytolbutamide-d9 (labeled on the butyl chain) exhibits a minor "inverse isotope effect."[1] In RPLC, the C-D bond is slightly less lipophilic than the C-H bond, causing the d9-IS to elute ~1-3 seconds earlier than the native analyte.
-
Impact: In methods with steep gradients or high phospholipid content, this separation can be risky.[1] If a matrix suppression zone (e.g., lysophosphatidylcholines) elutes exactly in that 3-second gap, the IS will not accurately normalize the analyte signal.
-
Mitigation: This is managed by extending the gradient slope or using a column with higher carbon load (e.g., C18 vs. C8) to ensure the peak overlap remains >95%.
Part 3: Experimental Protocols
Workflow 1: Validated LC-MS/MS Conditions
-
Objective: Quantify Carboxytolbutamide in human plasma with d9-IS compensation.
-
Instrumentation: UHPLC coupled to Triple Quadrupole MS (ESI+).
Step-by-Step Methodology:
-
Stock Preparation: Dissolve Carboxytolbutamide-d9 (purity >98%) in Methanol to 1 mg/mL.
-
Sample Extraction (Protein Precipitation):
-
Aliquot 50 µL Human Plasma.[1]
-
Add 200 µL Internal Standard Working Solution (ISWS) in Acetonitrile (containing 500 ng/mL Carboxytolbutamide-d9).[1]
-
Scientific Rationale: High organic solvent ensures complete protein crash while the d9-IS binds to plasma proteins similarly to the analyte before precipitation, correcting for recovery losses.
-
-
Chromatography:
-
Mass Spectrometry (MRM Transitions):
-
Analyte (Carboxytolbutamide): m/z 301.1 → 185.0 (Cleavage of sulfonylurea bridge).[1]
-
IS (Carboxytolbutamide-d9): m/z 310.1 → 185.0.[1]
-
Note: The product ion (185.[1]0) is the 4-carboxybenzenesulfonyl moiety.[1] Since the d9 label is on the butyl chain (which is lost as neutral butylamine), the product ion mass remains unchanged. This is acceptable as the precursor masses (301 vs 310) provide selectivity.[1]
-
Part 4: Visualizing the Science
Diagram 1: CYP2C9 Metabolic Pathway & Label Stability
Caption: The metabolic oxidation of Tolbutamide to Carboxytolbutamide.[1] The d9-label (blue) on the butyl chain remains intact, ensuring the IS tracks the metabolite.
Diagram 2: Regulatory Validation Decision Tree (ICH M10)
Caption: Workflow for accepting Carboxytolbutamide-d9 as a compliant Internal Standard.
References
-
ICH Harmonised Guideline. (2019).[1] Bioanalytical Method Validation M10. International Council for Harmonisation.[1] [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1][Link]
-
Lin, D., et al. (2012).[1][2] Determination of Tolbutamide and its Metabolite in Human Plasma by High Performance Liquid Chromatography and its Application to Pharmacokinetics.[1][2][3][4][5] Latin American Journal of Pharmacy.[1][2] [Link]
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Technical Overview.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. latamjpharm.org [latamjpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determinations of tolbutamide and its hydroxy and carboxy metabolites in serum and urine: application to pharmacokinetic studies of tolbutamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
